lithium4-(methoxycarbonyl)-2,5-dihydrothiophen-3-olate
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Overview
Description
Lithium4-(methoxycarbonyl)-2,5-dihydrothiophen-3-olate is an organolithium compound that features a thiophene ring substituted with a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium4-(methoxycarbonyl)-2,5-dihydrothiophen-3-olate typically involves the reaction of 4-(methoxycarbonyl)-2,5-dihydrothiophen-3-ol with a lithium reagent. One common method is to use n-butyllithium (n-BuLi) in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction proceeds via deprotonation of the thiol group, resulting in the formation of the lithium thiolate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Lithium4-(methoxycarbonyl)-2,5-dihydrothiophen-3-olate can undergo various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The lithium atom can be replaced by other electrophiles, such as alkyl halides, to form new carbon-sulfur bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Alkyl or acyl thiophenes.
Scientific Research Applications
Lithium4-(methoxycarbonyl)-2,5-dihydrothiophen-3-olate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Its derivatives may be explored for potential biological activities, including antimicrobial or anticancer properties.
Medicine: The compound can be a precursor for the synthesis of pharmaceuticals or bioactive molecules.
Industry: It is used in the production of advanced materials, such as conductive polymers and electronic devices.
Mechanism of Action
The mechanism of action of lithium4-(methoxycarbonyl)-2,5-dihydrothiophen-3-olate involves its reactivity as a nucleophile. The lithium atom enhances the nucleophilicity of the thiolate group, allowing it to readily attack electrophilic centers. This reactivity is crucial in various synthetic transformations, including substitution and addition reactions.
Comparison with Similar Compounds
Similar Compounds
Lithium thiolate: Similar in structure but lacks the methoxycarbonyl group.
Lithium alkoxides: Similar reactivity but with oxygen instead of sulfur.
Lithium aluminum hydride (LiAlH4): A strong reducing agent with similar lithium reactivity.
Uniqueness
Lithium4-(methoxycarbonyl)-2,5-dihydrothiophen-3-olate is unique due to the presence of both a thiolate and a methoxycarbonyl group, which provides a combination of nucleophilic and electrophilic reactivity. This dual functionality makes it a versatile reagent in organic synthesis and materials science.
Properties
IUPAC Name |
lithium;4-methoxycarbonyl-2,5-dihydrothiophen-3-olate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3S.Li/c1-9-6(8)4-2-10-3-5(4)7;/h7H,2-3H2,1H3;/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNYRUJMEXZOSM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC(=O)C1=C(CSC1)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7LiO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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